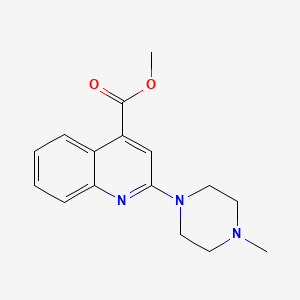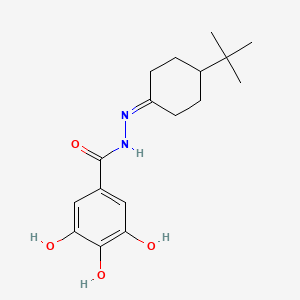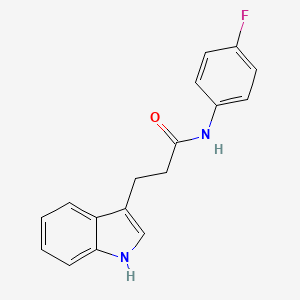
Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate is a quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a piperazine ring, making it a versatile scaffold for drug discovery and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis. These methods often involve the cyclization of aniline derivatives with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene .
-
Introduction of the Piperazine Ring: : The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloroquinoline can react with 1-methylpiperazine under basic conditions to form the desired product .
-
Esterification: : The final step involves the esterification of the carboxylic acid group on the quinoline ring with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.
-
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
-
Biology: : The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
-
Industry: : The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the piperazine ring and ester group.
2-Methylquinoline: Similar structure but without the piperazine ring.
4-Methylquinoline: Similar structure but without the piperazine ring and ester group.
Uniqueness
Methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate is unique due to the presence of both the piperazine ring and the ester group, which enhance its biological activity and solubility. These structural features make it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-18-7-9-19(10-8-18)15-11-13(16(20)21-2)12-5-3-4-6-14(12)17-15/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
ZMYPZVPBNBTWOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichlorophenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473575.png)



![N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B12473610.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12473613.png)
![2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12473614.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473615.png)
![1-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12473618.png)

![4-[4-(Tert-butylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12473623.png)
![2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12473636.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12473639.png)
